REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Br[C:12](Br)=[CH:13][CH2:14][CH2:15][C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[C:19]#[N:20].[Li]CCCC>C1COCC1>[CH2:15]([C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[C:19]#[N:20])[CH2:14][C:13]#[CH:12] |f:0.1|
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
3-(4,4-dibromobut-3-en-1-yl)benzonitrile
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Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
BrC(=CCCC=1C=C(C#N)C=CC1)Br
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Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-70 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for another 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
maintaining the same temperature
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl solution
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The combined extracts were concentrated under reduced pressure
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)C=1C=C(C#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |